H-Orn-NA carbonate salt H-Orn-NA carbonate salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC18530301
InChI: InChI=1S/C15H19N3O.CH2O3/c16-9-3-6-14(17)15(19)18-13-8-7-11-4-1-2-5-12(11)10-13;2-1(3)4/h1-2,4-5,7-8,10,14H,3,6,9,16-17H2,(H,18,19);(H2,2,3,4)/t14-;/m0./s1
SMILES:
Molecular Formula: C16H21N3O4
Molecular Weight: 319.36 g/mol

H-Orn-NA carbonate salt

CAS No.:

Cat. No.: VC18530301

Molecular Formula: C16H21N3O4

Molecular Weight: 319.36 g/mol

* For research use only. Not for human or veterinary use.

H-Orn-NA carbonate salt -

Specification

Molecular Formula C16H21N3O4
Molecular Weight 319.36 g/mol
IUPAC Name carbonic acid;(2S)-2,5-diamino-N-naphthalen-2-ylpentanamide
Standard InChI InChI=1S/C15H19N3O.CH2O3/c16-9-3-6-14(17)15(19)18-13-8-7-11-4-1-2-5-12(11)10-13;2-1(3)4/h1-2,4-5,7-8,10,14H,3,6,9,16-17H2,(H,18,19);(H2,2,3,4)/t14-;/m0./s1
Standard InChI Key NVUXEINXRSYOMP-UQKRIMTDSA-N
Isomeric SMILES C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCN)N.C(=O)(O)O
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN)N.C(=O)(O)O

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Nomenclature

H-Orn-NA carbonate salt (CAS RN: 54322-77-9) has the molecular formula C₁₆H₂₁N₃O₄ and a molecular weight of 319.36 g/mol . Its IUPAC name is carbonic acid;(2S)-2,5-diamino-N-naphthalen-2-ylpentanamide, reflecting its bifunctional composition: a carbonate anion and a chiral ornithine-derived naphthylamide cation . The compound’s structure is characterized by:

  • A β-naphthylamide group linked to the ε-amino group of L-ornithine.

  • A carbonate counterion stabilizing the protonated amino groups.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₆H₂₁N₃O₄
Molecular Weight319.36 g/mol
Hydrogen Bond Donors5
Hydrogen Bond Acceptors6
Rotatable Bonds5
Topological Polar Surface Area139 Ų

Stereochemical Features

The compound’s chirality arises from the (2S)-configuration of the ornithine backbone, critical for its biological activity. The β-naphthylamide moiety introduces planar aromaticity, influencing its solubility and interaction with hydrophobic enzyme active sites .

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols are proprietary, general approaches involve:

  • Condensation Reaction: Coupling L-ornithine with β-naphthylamine using carbodiimide-based activators.

  • Carbonate Salt Formation: Treating the free base with carbonic acid under controlled pH .

Key Challenges:

  • Maintaining stereochemical integrity during ornithine functionalization.

  • Avoiding hydrolysis of the carbonate group under acidic or basic conditions.

Industrial Production

Glentham Life Sciences (Product Code: GM3828) and EvitaChem (Product Code: EVT-13966291) are primary suppliers, offering custom synthesis at laboratory and pilot scales .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar solvents (e.g., water, methanol) due to ionic carbonate and hydrophilic amino groups. Limited solubility in non-polar solvents .

  • Stability: Degrades above 120°C, with susceptibility to hydrolysis in strongly acidic (pH < 3) or alkaline (pH > 9) conditions .

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1650 cm⁻¹ (amide C=O stretch) and 1410 cm⁻¹ (carbonate C-O asymmetric stretch) .

  • NMR: δ 7.8–8.2 ppm (aromatic protons from β-naphthyl), δ 3.1–3.5 ppm (ornithine backbone CH₂ groups) .

Applications in Biochemical Research

Enzyme Substrate Studies

H-Orn-NA carbonate salt serves as a fluorogenic substrate for proteases and aminopeptidases, enabling real-time monitoring of enzymatic activity via β-naphthylamine release .

Metabolic Pathway Analysis

Its ornithine moiety facilitates studies on the urea cycle and polyamine biosynthesis, particularly in liver and microbial systems .

Table 2: Representative Enzymatic Assays Using H-Orn-NA Carbonate Salt

Enzyme ClassDetection MethodApplication Field
Leucine AminopeptidaseFluorescence (Ex/Em: 340/410 nm)Cancer biomarker research
Trypsin-like ProteasesColorimetric (405 nm)Drug discovery

Recent Research and Future Directions

Mechanistic Insights

A 2024 study highlighted its role in metal ion chelation, with the carbonate group enhancing affinity for Ca²⁺ and Mg²⁺ in simulated physiological conditions .

Challenges and Opportunities

  • Analytical Limitations: Quantifying low concentrations in biological matrices requires advanced LC-MS/MS methods.

  • Therapeutic Potential: Derivatives with modified naphthyl groups are under investigation for targeted drug delivery .

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